![molecular formula C14H17Br2F2N3 B11778636 4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B11778636.png)
4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C14H19Br2F2N3. It is a solid at room temperature, typically appearing as a white to pale yellow powder. This compound is soluble in organic solvents such as dimethyl sulfoxide but is insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature of around 60°C. The reaction mixture is then quenched with water, and the product is extracted and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Stille couplings to form complex organic molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Organolithium Compounds: Used for substitution reactions.
Palladium Catalysts: Used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various arylated derivatives, while substitution reactions can introduce different functional groups at the bromine positions .
科学的研究の応用
4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for electronic and optoelectronic applications.
Material Science: The compound is used in the development of new materials with unique optical and electronic properties.
Chemical Research: It serves as a precursor for the synthesis of various complex organic molecules used in research.
作用機序
The mechanism of action of 4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the triazole ring. The bromine atoms can undergo substitution reactions, while the triazole ring can participate in coupling reactions, allowing the compound to form complex structures with unique properties .
類似化合物との比較
Similar Compounds
- 4,7-Dibromo-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-2-(2-hexyl)-2H-benzo[d][1,2,3]triazole
Uniqueness
4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The 2-ethylhexyl group also enhances its solubility in organic solvents, making it suitable for various applications in material science and organic electronics .
特性
分子式 |
C14H17Br2F2N3 |
|---|---|
分子量 |
425.11 g/mol |
IUPAC名 |
4,7-dibromo-2-(2-ethylhexyl)-5,6-difluorobenzotriazole |
InChI |
InChI=1S/C14H17Br2F2N3/c1-3-5-6-8(4-2)7-21-19-13-9(15)11(17)12(18)10(16)14(13)20-21/h8H,3-7H2,1-2H3 |
InChIキー |
FDRJVEUKHBUHQI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile](/img/structure/B11778553.png)
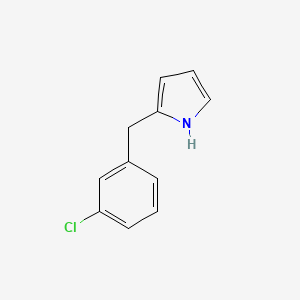



![7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)
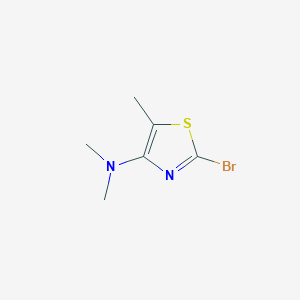
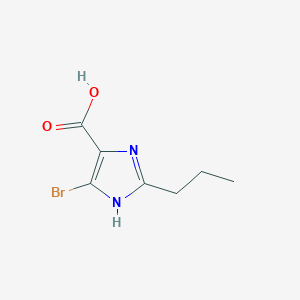
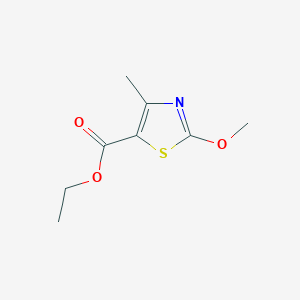
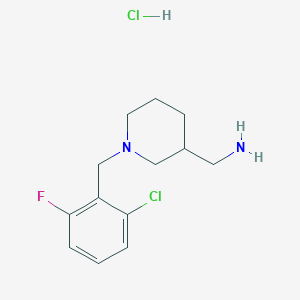
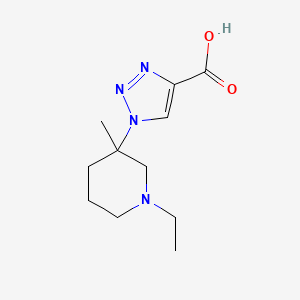
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778605.png)


